Progoitrin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Progoitrin is a biochemical from the glucosinolate family that is found in some food . It is inactive but after ingestion is converted to goitrin . Goitrin decreases the thyroid hormone production . This compound has been isolated in cabbage, brussels sprouts, kale, peanuts, mustard, rutabaga, kohlrabi, spinach, cauliflower, horseradish, and rapeseed oil .

Synthesis Analysis

Research on the biosynthesis of this compound glucosinolate can aid the understanding of the nutritional value in Brassica plants . In a study, four ODD genes likely involved in this compound biosynthesis were cloned from Chinese kale . These four genes, designated as BocODD1–4, shared 75–82% similarities with the ODD sequence of Arabidopsis .Molecular Structure Analysis

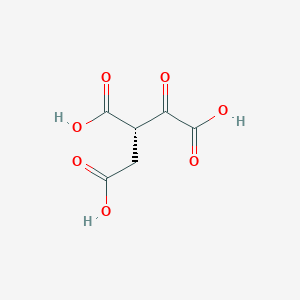

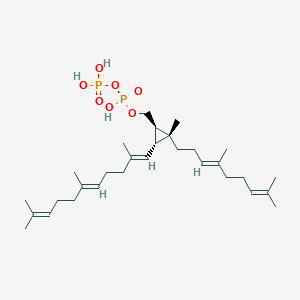

This compound has a molecular formula of C11H19NO10S2 . Its average mass is 389.399 Da and its monoisotopic mass is 389.045044 Da .Chemical Reactions Analysis

The chemical structure of the glucosinolate is an important determinant of the product that is formed, which in turn determines its biological activity . The latter may range from detrimental (e.g., this compound) to beneficial (e.g., glucoraphanin) .Physical and Chemical Properties Analysis

This compound has a molecular formula of C11H19NO10S2 . Its average mass is 389.399 Da . It is a solid substance that should be stored at 4°C, protected from light, dry, and sealed .Aplicaciones Científicas De Investigación

Inheritance in Oilseed Rape

- Genetic Inheritance : Progoitrin and total aliphatic glucosinolate concentrations were studied in oilseed rape. The inheritance patterns and genetic parameters indicated prospects for reducing glucosinolate concentrations in this material, with implications for plant breeding and agriculture (Hill et al., 2003).

Antiviral Properties

- Anti-Influenza Activity : Research demonstrated that this compound and related compounds from Isatidis Radix exhibited significant antiviral effects against influenza A virus, suggesting its potential for developing pharmacotherapy for viral infections (Nie et al., 2020).

Biotransformation in Traditional Chinese Medicine

- Conversion to Bioactive Constituents : A study on Radix isatidis revealed that this compound undergoes biotransformation to form bioactive constituents, providing a basis for quality control and industrial production of traditional Chinese medicines (Xie et al., 2011).

Biosynthesis in Brassica Plants

- Regulation of Bitterness : this compound is a primary source of bitterness in Brassica plants. Studies on Chinese kale identified specific genes involved in this compound biosynthesis, aiding understanding of nutritional values in these plants (Wu et al., 2022).

Synthesis and Biological Activity

- Synthesis and Authentication : The synthesis of this compound was achieved, and its biological activity was authenticated, marking a significant advancement in understanding its properties (Macleod & Rossiter, 1983).

Role in Plant Biology

- Aglycone Synthesis : Research on rutabaga plants showed that this compound's aglycone is synthesized using methionine and acetate, contributing to understanding its biogenetic scheme (Serif & Schmotzer, 1968).

Influence on Taste and Nutrition

- Taste Preference in Vegetables : The presence of this compound in Brussels sprouts significantly affects taste preference and perceived bitterness, influencing consumer choices and vegetable breeding strategies (Doorn et al., 1998).

Application in Fine Chemical Production

- Use in Biotechnological Processes : this compound derived from Crambe abyssinica meal can be transformed into fine chemicals, showcasing its potential in biotechnology and industrial applications (Daubos et al., 1998).

Mecanismo De Acción

Propiedades

Número CAS |

585-95-5 |

|---|---|

Fórmula molecular |

C11H19NO10S2 |

Peso molecular |

389.4 g/mol |

Nombre IUPAC |

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-N-sulfooxypent-4-enimidothioate |

InChI |

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7+ |

Clave InChI |

MYHSVHWQEVDFQT-KPKJPENVSA-N |

SMILES isomérico |

C=CC(C/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O)O |

SMILES |

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |

SMILES canónico |

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O |

Sinónimos |

epi-progoitrin epiprogoitrin progoitrin progoitrin, (S)-isomer progoitrin, monopotassium salt |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-dimethoxy-5-methyl-6-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1230934.png)

![8-Methoxy-2-methyl-1,3,4,9a,10,10a,11a,11b-octahydro-2H-1,5-methano[1]benzofuro[3,2-e]oxireno[h]isoquinolin-10-ol](/img/structure/B1230937.png)